molecular formula C22H28N4O2 B5085124 [(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-[2-(methylamino)pyridin-3-yl]methanone

[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-[2-(methylamino)pyridin-3-yl]methanone

Cat. No.: B5085124
M. Wt: 380.5 g/mol
InChI Key: ULQZZEYGDCRREK-MOPGFXCFSA-N
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Description

[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-[2-(methylamino)pyridin-3-yl]methanone is a complex organic compound that features a spirocyclic structure. Compounds with such structures are often of interest in medicinal chemistry due to their unique three-dimensional shapes, which can interact with biological targets in specific ways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-[2-(methylamino)pyridin-3-yl]methanone likely involves multiple steps, including the formation of the spirocyclic core and the attachment of the various functional groups. Typical synthetic routes might include:

    Formation of the spirocyclic core: This could involve cyclization reactions under acidic or basic conditions.

    Functional group modifications: Introduction of the dimethylamino and hydroxy groups might be achieved through nucleophilic substitution or addition reactions.

    Final assembly: Coupling of the spirocyclic core with the pyridinyl methanone moiety could be done using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Catalysis: Using catalysts to improve reaction efficiency and selectivity.

    Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-[2-(methylamino)pyridin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The ketone or aldehyde groups can be reduced to alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, DMP, or KMnO4.

    Reduction: Reagents like NaBH4 or LiAlH4.

    Substitution: Reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of a ketone would yield an alcohol.

Scientific Research Applications

[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-[2-(methylamino)pyridin-3-yl]methanone could have various applications in scientific research, including:

    Medicinal Chemistry: As a potential drug candidate due to its unique structure.

    Biological Studies: To study its interactions with biological targets.

    Chemical Biology: As a probe to investigate biological pathways.

    Industrial Applications: As a precursor or intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-[2-(methylamino)pyridin-3-yl]methanone would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: The compound might bind to specific receptors, modulating their activity.

    Enzyme inhibition: It could inhibit enzymes by binding to their active sites.

    Pathway modulation: The compound might affect signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic compounds: Other compounds with spirocyclic structures.

    Dimethylamino derivatives: Compounds with dimethylamino groups.

    Pyridinyl methanones: Compounds with pyridinyl methanone moieties.

Uniqueness

[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-[2-(methylamino)pyridin-3-yl]methanone is unique due to its specific combination of functional groups and spirocyclic structure, which might confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-[2-(methylamino)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-23-20-16(8-6-12-24-20)21(28)26-13-10-22(11-14-26)17-9-5-4-7-15(17)18(19(22)27)25(2)3/h4-9,12,18-19,27H,10-11,13-14H2,1-3H3,(H,23,24)/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQZZEYGDCRREK-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)C(=O)N2CCC3(CC2)C(C(C4=CC=CC=C34)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C(C=CC=N1)C(=O)N2CCC3(CC2)[C@H]([C@@H](C4=CC=CC=C34)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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